![molecular formula C6H5N3S B090789 Thieno[3,2-d]pyrimidin-4-amine CAS No. 16285-74-8](/img/structure/B90789.png)

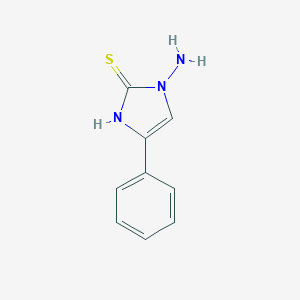

Thieno[3,2-d]pyrimidin-4-amine

Vue d'ensemble

Description

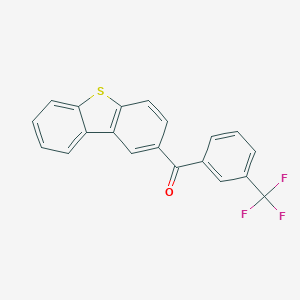

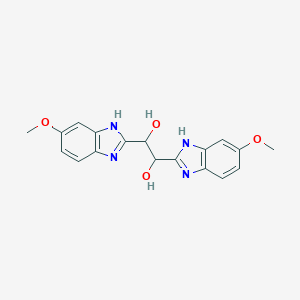

Les matériaux semi-conducteurs organiques sont composés de blocs de construction π-conjugués, qui leur confèrent d’excellentes propriétés optiques, une bonne photostabilité et une composition biologiquement bénigne . Ces propriétés font d’OSM-S-71 un candidat prometteur pour des applications en biophotonique, en optoélectronique et dans d’autres technologies de pointe.

Applications De Recherche Scientifique

OSM-S-71 has a wide range of scientific research applications, including:

Mécanisme D'action

Le mécanisme d’action d’OSM-S-71 implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les applications biophotoniques, OSM-S-71 peut transduire l’énergie lumineuse en divers signaux, tels que la fluorescence ou les ondes photoacoustiques, en interagissant avec les biomolécules. Cette interaction est facilitée par la structure π-conjuguée d’OSM-S-71, qui permet une absorption et une émission de lumière efficaces . En photothérapie anticancéreuse, OSM-S-71 génère des radicaux libres cytotoxiques ou de la chaleur lors de l’irradiation lumineuse, conduisant à la destruction des cellules cancéreuses .

Analyse Biochimique

Biochemical Properties

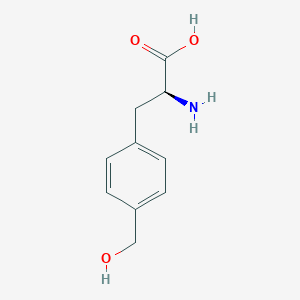

Thieno[3,2-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. In the context of Mycobacterium tuberculosis, it influences cell function by targeting energy metabolism, specifically by inhibiting the Cyt-bd .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. As mentioned earlier, it inhibits the Cyt-bd in Mycobacterium tuberculosis, thereby affecting the energy metabolism of the bacteria .

Metabolic Pathways

This compound is involved in the energy metabolism pathway in Mycobacterium tuberculosis, where it interacts with the enzyme Cyt-bd

Méthodes De Préparation

Voies de synthèse et conditions de réaction

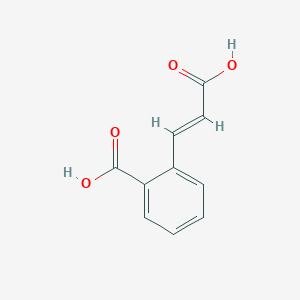

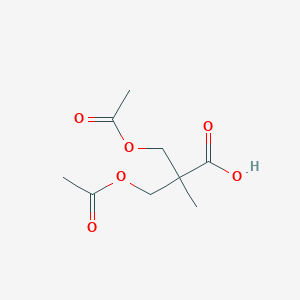

La synthèse d’OSM-S-71 implique la construction de la chaîne π-conjuguée par une série de réactions organiques. Une approche courante consiste à utiliser des réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone entre les halogénures d’aryle et les acides boroniques . Les conditions de réaction impliquent généralement l’utilisation d’un catalyseur de palladium, d’une base (comme le carbonate de potassium) et d’un solvant organique (comme le toluène) sous une atmosphère inerte.

Méthodes de production industrielle

La production industrielle d’OSM-S-71 peut être réalisée par des techniques de synthèse organique à grande échelle. Ces méthodes font souvent appel à des réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements élevés. L’utilisation de principes de chimie verte, tels que la minimisation des déchets chimiques dangereux et l’utilisation de produits chimiques sûrs et abondants, est également mise en avant pour réduire l’impact environnemental du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

OSM-S-71 subit divers types de réactions chimiques, notamment :

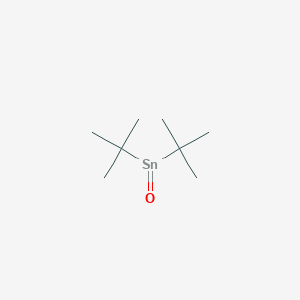

Oxydation : OSM-S-71 peut être oxydé pour former des oxydes correspondants, ce qui peut modifier ses propriétés électroniques.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure électronique d’OSM-S-71, augmentant ainsi sa conductivité.

Substitution : Les réactions de substitution, telles que l’halogénation, peuvent introduire des groupes fonctionnels qui modifient les propriétés du matériau.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (tels que le peroxyde d’hydrogène), les agents réducteurs (tels que le borohydrure de sodium) et les agents halogénants (tels que le brome). Les conditions de réaction impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants appropriés pour assurer les transformations souhaitées .

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés d’OSM-S-71 avec des propriétés électroniques et optiques modifiées. Ces dérivés peuvent être adaptés à des applications spécifiques en optoélectronique et en biophotonique .

Applications de la recherche scientifique

OSM-S-71 a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à OSM-S-71 comprennent d’autres matériaux semi-conducteurs organiques, tels que :

OSM-S-106 : Un aminothiénopyrimidine benzène sulfonamide à activité puissante contre Plasmodium falciparum.

OSM-S-137 : Un dérivé d’OSM-S-106 avec des modifications à la partie sulfonamide.

Unicité

OSM-S-71 se distingue par sa combinaison unique d’excellentes propriétés optiques, d’une bonne photostabilité et d’une composition biologiquement bénigne. Ces caractéristiques le rendent particulièrement adapté aux applications en biophotonique et en optoélectronique, où les performances et la stabilité élevées sont cruciales .

Propriétés

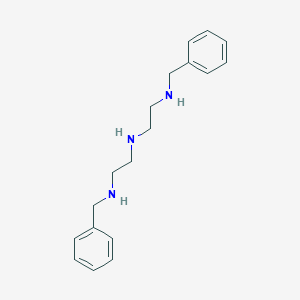

IUPAC Name |

thieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZMFTNGJPBSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467695 | |

| Record name | thieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16285-74-8 | |

| Record name | thieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE](/img/structure/B90716.png)